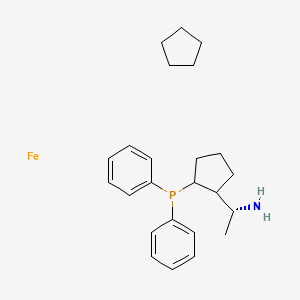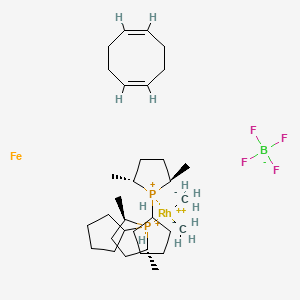
tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride (TBPAH) is an organic compound with a molecular weight of 270.8 g/mol, and a chemical formula of C10H21ClN2O2. It is a white to off-white powder that is soluble in water and ethanol. TBPAH is a synthetic derivative of piperazine, and is used in a variety of scientific research applications.
Mécanisme D'action
Tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% is believed to act as a selective agonist at the dopamine D2 receptor. It is thought to bind to the receptor and activate it, leading to a cascade of events that result in the desired effects.
Biochemical and Physiological Effects
tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased alertness and improved cognitive performance. It has also been shown to increase the release of serotonin, which can lead to improved mood and decreased anxiety. tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% has also been shown to increase the release of norepinephrine, which can lead to improved focus and concentration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. However, it is important to note that tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% is a synthetic compound and can be difficult to work with in some laboratory settings.
Orientations Futures
Tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% has a variety of potential future applications. It could be used to study the effects of various drugs on the central nervous system, as well as to study the effects of various toxins on the body. It could also be used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system. Additionally, tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% could be used to study the effects of various drugs on the cardiovascular system, as well as to study the effects of various drugs on the endocrine system. Finally, tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% could be used to study the effects of various drugs on the metabolism.
Méthodes De Synthèse
Tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% can be synthesized through a three-step process. The first step involves the reaction of tert-butyl isocyanate with 2-aminoethyl piperazine in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate with hydrochloric acid. The third step involves the isolation of the resulting product, tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95%.
Applications De Recherche Scientifique
Tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% is used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various toxins on the body. tert-Butyl4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride; 95% has also been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system.
Propriétés
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;/h4-9,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGCMPXMWAERLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
